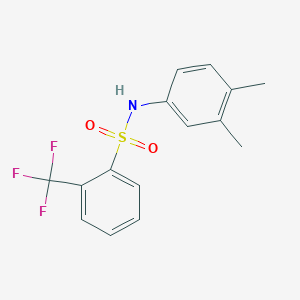

![molecular formula C17H18N2O4S2 B5578769 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis Synthesis of similar compounds involves key reactions like the Pfitzinger reaction, as demonstrated in the synthesis of related quinoline derivatives. This method can be adapted for the synthesis of indoline compounds by reacting suitable precursors under controlled conditions. The process may involve steps like decarboxylation and amination to build the desired scaffold (Kravchenko et al., 2006).

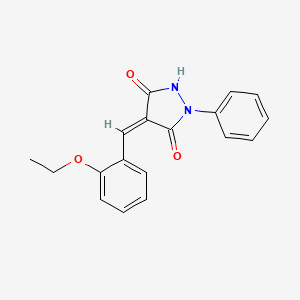

Molecular Structure Analysis The molecular structure of indoline derivatives is characterized by the indoline ring, which can be substituted with various functional groups to impart different properties. Structural elucidation is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques help determine the positions and nature of various substituents on the indoline framework (Janakiramudu et al., 2017).

Chemical Reactions and Properties Indoline derivatives engage in various chemical reactions, reflecting their versatile chemical properties. They can undergo electrophilic substitution, nucleophilic addition, and cyclization reactions, which allow for the introduction of different functional groups and the formation of complex structures. These reactions are pivotal for the modification and functionalization of the indoline ring to obtain compounds with desired chemical properties (Yoo & Chang, 2008).

Physical Properties Analysis The physical properties of indoline derivatives, such as melting point, boiling point, and solubility, depend significantly on their molecular structure. The introduction of sulfonyl and morpholino groups can influence these properties, affecting their behavior in different environments and their suitability for various applications (García Ruano et al., 2008).

Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity, of indoline derivatives are also influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards acids, bases, and other reagents. These properties are crucial for understanding the compound's behavior in chemical reactions and for designing new synthetic routes (Lu et al., 2019).

Applications De Recherche Scientifique

Indole Synthesis and Classification

The indole alkaloids, inspired by their wide range of bioactivities, have spurred the development of new methods for indole synthesis, indirectly highlighting the significance of related structures such as 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline. The classification of indole synthesis routes provides a framework for understanding how such structures can be synthesized and modified for potential applications in drug discovery and development (Taber & Tirunahari, 2011).

Antioxidant Activity Analysis

The study of antioxidants is crucial in various fields, including medicine and pharmacy. Methods used to determine antioxidant activity, such as the ORAC and DPPH tests, are vital for assessing the potential antioxidative properties of compounds, including those related to 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline (Munteanu & Apetrei, 2021).

Plant Stress Resistance

Research into organic osmolytes like glycine betaine and proline, which help plants resist abiotic stresses, may provide insights into how similar structures, including 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline, could be applied in agriculture to enhance crop resilience against environmental stressors (Ashraf & Foolad, 2007).

Enzyme Inhibition for Pesticide Detection

Nanomaterial-based sensors using enzymes like acetylcholinesterase for detecting organophosphorus pesticides highlight the potential for compounds like 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline to be used in environmental monitoring and safety applications (Periasamy, Umasankar, & Chen, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c20-17(19-6-5-13-3-1-2-4-15(13)19)16-11-14(12-24-16)25(21,22)18-7-9-23-10-8-18/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEICIIDQYIJBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroindol-1-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)